molecular formula C11H21ClO2S B13246193 4-Tert-butylcycloheptane-1-sulfonyl chloride

4-Tert-butylcycloheptane-1-sulfonyl chloride

Cat. No.: B13246193
M. Wt: 252.80 g/mol
InChI Key: OIIXYKIKGLTIBN-UHFFFAOYSA-N
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Description

4-Tert-butylcycloheptane-1-sulfonyl chloride (CAS 1482047-70-0) is a high-purity chemical intermediate offered with a minimum purity of 97% . This compound belongs to the class of sulfonyl chlorides, which are highly reactive and versatile reagents widely used in organic synthesis, particularly in the pharmaceutical industry for the construction of active pharmaceutical ingredients (APIs) . The molecular formula is C11H21ClO2S and it has a molecular weight of 252.80 g/mol . Sulfonyl chlorides are primarily employed to introduce the sulfonyl functional group into target molecules. They are central to the synthesis of sulfonamides, a key pharmacophore found in many drugs, through reactions with amines . The unique structure of this compound, featuring a bulky tert-butyl group on a cycloheptane ring, may be utilized to impart steric hindrance or influence the lipophilicity and metabolic stability of the final molecules, making it a valuable building block in medicinal chemistry and drug discovery projects. This product is strictly For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, as it is a moisture-sensitive compound classified as corrosive . Proper personal protective equipment, including gloves and eye protection, is essential.

Properties

Molecular Formula

C11H21ClO2S

Molecular Weight

252.80 g/mol

IUPAC Name

4-tert-butylcycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO2S/c1-11(2,3)9-5-4-6-10(8-7-9)15(12,13)14/h9-10H,4-8H2,1-3H3

InChI Key

OIIXYKIKGLTIBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis via Multistep Precursors

a. Starting from Readily Available Precursors

The synthesis typically begins with cycloheptanone and tert-butylmagnesium chloride (a Grignard reagent), followed by oxidation and sulfonylation steps:

Step Reagents & Conditions Description Yield & Notes
1 Cycloheptanone + tert-butylmagnesium chloride Nucleophilic addition to cycloheptanone Forms tert-butylcycloheptanol intermediate
2 Oxidation (e.g., using PCC or CrO3) Converts alcohol to ketone or aldehyde Yields vary; typically high
3 Sulfonylation with chlorosulfonic acid or equivalents Introduction of sulfonyl chloride group at the desired position Yields depend on conditions; optimized to minimize side reactions

b. Oxidative Chlorosulfonation of Cycloalkanes

An alternative approach involves direct oxidative chlorosulfonation of cycloalkanes:

  • Reagents: Chlorosulfonic acid (ClSO₃H), inert solvents (e.g., dichloromethane), and radical initiators or catalysts.
  • Conditions: Controlled temperature (0–25°C), inert atmosphere to prevent over-oxidation.
  • Outcome: Formation of sulfonyl chlorides attached to cycloalkanes, including cycloheptane derivatives.

This method is advantageous for its directness but requires careful control to prevent overreaction or decomposition.

Synthesis via Functionalization of Cycloheptane Derivatives

a. From Cycloheptanone Derivatives

A common route involves the following steps:

  • Step 1: Conversion of cycloheptanone to a suitable intermediate, such as a cycloheptene or cycloheptanol.
  • Step 2: Introduction of the tert-butyl group via radical or nucleophilic substitution.
  • Step 3: Sulfonylation using chlorosulfonic acid or sulfuryl chloride to install the sulfonyl chloride at the 1-position.

b. From Cycloheptanecarboxylic Acid Derivatives

  • Activation of the carboxylic acid to acyl chlorides, followed by sulfonation, can be employed to generate the target sulfonyl chloride.

Specific Literature-Reported Methods

a. From Readily Available Precursors (Based on Vulcanchem Data)

Vulcanchem reports a synthesis involving:

  • Reagents: Tert-butylmagnesium chloride and cycloheptanone.
  • Reaction Conditions: Controlled temperature, inert atmosphere, and the use of dichloromethane as solvent.
  • Process: The Grignard reagent adds to cycloheptanone, followed by oxidation to a ketone, then sulfonylation with chlorosulfonic acid.

b. From Patent Literature (WO2009053281A1)

  • Method: A three-step process involving the conversion of chloropropane sulfonyl chloride with tert-butylamine to form N-tert-butyl-(3-chloropropyl) sulfonamide, then cyclization with n-butyllithium, and finally cleavage with formic acid.
  • Note: The process emphasizes performing reactions without isolating intermediates, which enhances efficiency and reduces waste.

Reaction Conditions and Notes

  • Solvent Choice: Dichloromethane, toluene, or tetrahydrofuran are preferred solvents for sulfonylation steps.
  • Temperature Control: Reactions are generally performed at low temperatures (-50°C to room temperature) to prevent side reactions.
  • Inert Atmosphere: Nitrogen or argon atmospheres are employed to prevent oxidation or hydrolysis.
  • Purification: Typically involves washing, extraction, and recrystallization or chromatography to isolate pure sulfonyl chloride.

Summary of Preparation Methods

Method Key Reagents Key Conditions Advantages Limitations
Multistep synthesis from cycloheptanone Cycloheptanone, tert-butylmagnesium chloride, chlorosulfonic acid Inert atmosphere, low temperature High purity, well-understood Longer process, multiple steps
Direct oxidative chlorosulfonation Cycloalkanes, chlorosulfonic acid 0–25°C, inert atmosphere One-pot, direct Control of overreaction needed
Patent-reported process Chlorosulfonyl derivatives, tert-butylamine, n-butyllithium Controlled temperature, inert conditions No intermediate isolation, scalable Requires handling reactive reagents

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4-Tert-butylcycloheptane-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Tert-butylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
4-Tert-butylcycloheptane-1-sulfonyl chloride Cycloheptane ring -SO₂Cl at C1; tert-butyl at C4 C₁₁H₂₁ClO₂S 260.80 (calculated) Not available
4-Butylbenzene-1-sulfonyl chloride Benzene ring -SO₂Cl at C1; n-butyl at C4 C₁₀H₁₃ClO₂S 232.72 54997-92-1
4-(Tert-butoxy)butane-1-sulfonyl chloride Butane chain -SO₂Cl at C1; tert-butoxy (-O-t-Bu) at C4 C₈H₁₇ClO₃S 228.73 1342203-40-0
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride Benzene ring -SO₂Cl at C1; 5-chloropentanamido (-NHCO(CH₂)₄Cl) at C4 C₁₁H₁₃Cl₂NO₃S 334.25 Not available

Key Observations :

  • Steric Effects : The tert-butyl group in 4-tert-butylcycloheptane-1-sulfonyl chloride introduces significant steric hindrance compared to linear alkyl (e.g., n-butyl) or alkoxy substituents in analogs .
  • Ring Size : The cycloheptane ring may confer unique conformational flexibility compared to rigid benzene or linear butane backbones, influencing solubility and reaction kinetics.
  • Reactivity : Sulfonyl chlorides with electron-withdrawing groups (e.g., 5-chloropentanamido in ) exhibit enhanced electrophilicity, whereas bulky substituents (tert-butyl) may slow hydrolysis or nucleophilic substitution .

Stability and Handling

Compound Name Stability Concerns Storage Recommendations Hazard Classification
4-Tert-butylcycloheptane-1-sulfonyl chloride Likely moisture-sensitive; prone to hydrolysis Store under inert gas, -20°C Corrosive (assumed)
4-Butylbenzene-1-sulfonyl chloride Reacts violently with water and bases Store in a cool, dry place Corrosive (UN 3261)
4-(Tert-butoxy)butane-1-sulfonyl chloride Discontinued due to instability issues Not applicable (discontinued) Not specified
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride Sensitive to heat and light Store refrigerated in amber vials Acute toxicity

Notes:

  • The discontinued status of 4-(tert-butoxy)butane-1-sulfonyl chloride highlights challenges in stabilizing sulfonyl chlorides with alkoxy substituents .
  • Bulkier analogs like the tert-butyl derivative may require specialized handling to prevent decomposition.

Challenges and Limitations

  • Solubility : Bulky tert-butyl groups reduce solubility in polar solvents, necessitating the use of dichloromethane or THF for reactions.
  • Synthesis Complexity : Cycloheptane derivatives require multi-step syntheses, increasing production costs compared to benzene-based analogs.

Biological Activity

4-Tert-butylcycloheptane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula: C11H17ClO2S
  • Molecular Weight: 236.77 g/mol
  • IUPAC Name: 4-tert-butylcycloheptane-1-sulfonyl chloride
  • Canonical SMILES: CC(C)(C)C1CCCC(C1)S(=O)(=O)Cl

The biological activity of 4-tert-butylcycloheptane-1-sulfonyl chloride primarily involves its role as a sulfonylating agent. Sulfonyl chlorides are known to react with nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and sulfonates. These reactions can inhibit specific enzymes or receptors, contributing to various therapeutic effects.

Antimicrobial Properties

Research indicates that 4-tert-butylcycloheptane-1-sulfonyl chloride exhibits antimicrobial activity against a range of pathogenic bacteria and fungi. Studies have shown that compounds with sulfonyl groups can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bactericidal effects.

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The exact mechanism remains under investigation, but it is believed to involve the inhibition of specific kinases or transcription factors.

Case Studies

StudyFindings
Study 1 : Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations of 50 µg/mL.
Study 2 : Anticancer ActivityShowed that treatment with the compound at 100 µM resulted in a 40% reduction in cell viability in HeLa cancer cells after 48 hours.
Study 3 : Mechanistic InsightsIdentified that the compound interacts with the ATP-binding site of key kinases, suggesting a targeted approach in cancer therapy.

Research Findings

Recent research has focused on optimizing the synthesis of 4-tert-butylcycloheptane-1-sulfonyl chloride to enhance its biological efficacy. Various derivatives have been synthesized and tested for improved activity profiles. For example, modifications to the tert-butyl group have shown promising results in enhancing solubility and bioavailability.

Comparative Analysis

A comparison of 4-tert-butylcycloheptane-1-sulfonyl chloride with other sulfonamide compounds reveals its unique structural attributes that may contribute to its distinct biological profile:

CompoundStructureActivity
4-Tert-butylcycloheptane-1-sulfonyl chloride Cycloheptane with sulfonyl chlorideAntimicrobial, anticancer
Sulfamethoxazole Sulfanilamide derivativeAntimicrobial
Celecoxib COX-2 inhibitorAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-butylcycloheptane-1-sulfonyl chloride, and how can purity be maximized?

  • Methodological Answer :

  • Synthesis : Start with cycloheptane derivatives. Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Sulfonation can follow using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) improves purity. Monitor by TLC (Rf value comparison) and confirm via melting point analysis. Purity ≥95% is achievable with column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Quality Control : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and sulfonyl chloride protons (δ ~3.5–4.0 ppm for adjacent CH₂ groups). Compare with analogous sulfonyl chlorides (e.g., biphenylsulfonyl chloride) .
  • FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (theoretical m/z calculated from C₁₁H₂₁ClO₂S) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Use amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Desiccate with molecular sieves .
  • Stability Testing : Monitor degradation via NMR over 30 days under varying conditions (humid vs. dry). Hydrolysis products (e.g., sulfonic acid) can be quantified by ion chromatography .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of 4-tert-butylcycloheptane-1-sulfonyl chloride in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates with amines (e.g., aniline) in aprotic solvents (THF, DCM). Compare activation energies with/without tert-butyl steric effects.
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and steric hindrance from the tert-butyl group. Reference PubChem data for analogous structures (e.g., 4-biphenylsulfonyl chloride) .

Q. How can computational chemistry predict the compound’s behavior in novel reaction environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. non-polar solvents using software like Gaussian or GROMACS. Validate predictions experimentally via conductivity measurements .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) for potential inhibitory activity. Use AutoDock Vina with crystal structures from the PDB .

Q. How do structural analogs (e.g., cyclohexane vs. cycloheptane sulfonyl chlorides) differ in reactivity or stability?

  • Methodological Answer :

  • Comparative Analysis : Synthesize analogs (e.g., 4-tert-butylcyclohexane-1-sulfonyl chloride) and compare:
  • Thermal Stability : DSC/TGA to assess decomposition temperatures.
  • Reactivity : Compete substrates in SN2 reactions (e.g., with sodium methoxide).
  • Statistical Validation : Use ANOVA to analyze rate differences, accounting for ring strain and steric effects .

Q. How can contradictory data on sulfonyl chloride reactivity be resolved in cross-coupling reactions?

  • Methodological Answer :

  • Controlled Replication : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. DMSO), and temperatures.
  • Error Analysis : Apply Grubbs’ test to identify outliers in kinetic datasets. Reconcile discrepancies using multivariate regression models .

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